6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Overview
Description
6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, also known as BR-LBC, is a synthetic compound that belongs to the class of benzocycloheptene derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its binding to the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various neurotransmitters and neuromodulators, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release and uptake, the inhibition of glutamate release, and the activation of the cAMP signaling pathway. It has also been found to increase the expression of various genes involved in synaptic plasticity and neuroprotection, which may have implications for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene for lab experiments is its potent and selective binding to the dopamine D3 receptor, which allows for the precise modulation of this receptor without affecting other receptors. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, including the development of novel drugs based on its structure, the investigation of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties and bioavailability in vivo.
Scientific Research Applications
6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain. This makes this compound a promising candidate for the development of novel drugs for the treatment of addiction and other psychiatric disorders.
properties
IUPAC Name |
6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrO3/c1-23-19-11-16-15-5-3-4-6-18(15)25-21(17(16)12-20(19)24-2)13-7-9-14(22)10-8-13/h7-12,15,18,21H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNBSYIGYVFIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC=C(C=C4)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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